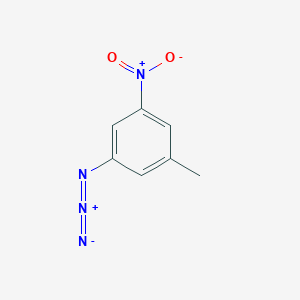
1-Azido-3-methyl-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-3-methyl-5-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It is characterized by the presence of an azide group (-N₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-azido-3-methyl-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Azidation: The nitro compound is then subjected to azidation, where the azide group is introduced. This can be done using sodium azide in the presence of a suitable solvent and catalyst.
Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-Azido-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include reducing agents (e.g., hydrogen, palladium on carbon), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., copper for cycloaddition).
Wissenschaftliche Forschungsanwendungen
1-Azido-3-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Biological Studies: It is used in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques, where it can be used to label and track biomolecules.
Wirkmechanismus
The mechanism of action of 1-azido-3-methyl-5-nitrobenzene involves its ability to participate in various chemical reactions due to the presence of reactive azide and nitro groups. The azide group can form reactive intermediates, such as nitrenes, which can then interact with other molecules. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Azido-3-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1-Azido-4-methyl-2-nitrobenzene: Similar structure but different positions of the substituents, leading to different chemical reactivity and applications.
1-Azido-2-methyl-4-nitrobenzene:
Eigenschaften
Molekularformel |
C7H6N4O2 |
|---|---|
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
1-azido-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(9-10-8)4-7(3-5)11(12)13/h2-4H,1H3 |
InChI-Schlüssel |
MWDGSIWTIQEUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)


![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)

![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)


